

Thermochemical properties of 5-Methylquinoxaline

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Compound of Interest

Compound Name: 5-Methylquinoxaline

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An In-depth Technical Guide on the Thermochemical Properties of **5-Methylquinoxaline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **5-Methylquinoxaline**, a heterocyclic compound of interest in pharmaceutical and materials science research. A thorough understanding of its thermodynamic characteristics is crucial for applications ranging from drug design and formulation to the prediction of its behavior in various chemical and biological systems. This document outlines the available data, details the experimental methodologies for the determination of key thermochemical parameters, and provides visualizations of these experimental workflows.

Quantitative Thermochemical Data

The following table summarizes the known and estimated thermochemical and physical properties of **5-Methylquinoxaline**. It is important to note that experimental data for the standard molar enthalpy of formation, enthalpy of vaporization, and enthalpy of sublimation are not readily available in the current literature. The value for the standard molar enthalpy of formation presented here is an estimation based on computational methods.

Property	Value	Method
Molecular Formula	<chem>C9H8N2</chem>	-
Molecular Weight	144.17 g/mol [1]	-
Melting Point	20-21 °C [2]	Experimental
Boiling Point	120 °C at 15 mmHg [2]	Experimental
Vapor Pressure	0.046 mmHg at 25 °C (estimated) [3]	Estimation
Standard Molar Enthalpy of Formation (gas, 298.15 K)	Value not available in literature	Can be estimated
Enthalpy of Vaporization	Value not available in literature	Can be determined experimentally
Enthalpy of Sublimation	Value not available in literature	Can be determined experimentally

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of compounds like **5-Methylquinoxaline** relies on precise calorimetric and vapor pressure measurement techniques. Below are detailed protocols for the key experimental methods used for such determinations.

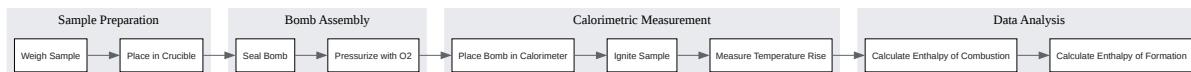
Bomb Calorimetry for Standard Molar Enthalpy of Formation

Static bomb calorimetry is the primary method for determining the standard molar enthalpy of combustion, from which the standard molar enthalpy of formation can be derived.

Methodology:

- Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of **5-Methylquinoxaline** is placed in a crucible inside a high-pressure vessel known as a "bomb."

- Bomb Sealing and Pressurization: The bomb is sealed and then purged with a small amount of pure oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
- Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a stirrer and a high-precision thermometer.
- Ignition and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire in contact with the sample. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.
- Data Analysis: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system. The heat capacity of the calorimeter is predetermined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.
- Calculation of Enthalpy of Formation: The standard molar enthalpy of combustion is calculated from the heat released. The standard molar enthalpy of formation is then derived using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).



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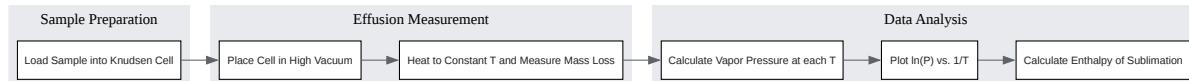
Workflow for Bomb Calorimetry Experiment

Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility, from which the enthalpy of sublimation can be calculated.^[2]

Methodology:

- Sample Preparation: A small amount of crystalline **5-Methylquinoxaline** is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.
- Effusion Measurement: The Knudsen cell is placed in a high-vacuum chamber and heated to a series of constant temperatures. At each temperature, the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.
- Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: $P = (\Delta m / \Delta t) * (1/A) * \sqrt{2\pi RT/M}$ where $\Delta m / \Delta t$ is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.
- Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔH_{sub}) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: $\ln(P) = -\Delta H_{sub}/R * (1/T) + C$ A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta H_{sub}/R$.



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Workflow for Knudsen Effusion Experiment

Transpiration Method for Enthalpy of Vaporization

The transpiration method is a dynamic vapor pressure measurement technique suitable for determining the enthalpy of vaporization of liquids and solids.

Methodology:

- Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through a saturator containing the **5-Methylquinoxaline** sample maintained at a constant temperature.
- Saturation: The carrier gas becomes saturated with the vapor of the substance.
- Condensation and Quantification: The vapor-saturated gas stream is then passed through a condenser or a trap where the vapor is collected. The amount of condensed substance is determined gravimetrically or by other analytical techniques.
- Vapor Pressure Calculation: The partial pressure of the substance in the saturated gas stream, which is equal to its vapor pressure at that temperature, is calculated from the amount of condensed substance and the total volume of the carrier gas passed through the saturator.
- Enthalpy of Vaporization Calculation: The measurements are repeated at several different temperatures. The enthalpy of vaporization is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation, similar to the Knudsen effusion method.

Computational Estimation of Enthalpy of Formation

In the absence of experimental data, computational methods such as the group additivity scheme developed by Benson can provide a reliable estimate of the standard molar enthalpy of formation in the gas phase.[\[4\]](#)

Benson's Group Additivity Method:

This method is based on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. The enthalpy of formation is calculated as:

$$\Delta H_f^\circ(\text{molecule}) = \sum n_i \cdot \Delta H_f^\circ(\text{group})$$

where n_i is the number of times a particular group appears in the molecule and $\Delta H_f^\circ(\text{group})_i$ is the enthalpy of formation contribution of that group. Values for a wide range of functional groups have been empirically determined from experimental data for a large number of

compounds.^[5] For **5-Methylquinoxaline**, the molecule would be dissected into its constituent groups (e.g., C-(H)₃(C), Cb-(H), Cb-(C), N-(Cb)(C=N), and C-(N)(Cb)(H)), and the corresponding group increment values would be summed to estimate the enthalpy of formation.

Conclusion

This technical guide has summarized the available physical and thermochemical data for **5-Methylquinoxaline**. While experimental values for its key thermochemical properties are currently lacking in the literature, this guide provides detailed protocols for the established experimental techniques—bomb calorimetry, the Knudsen effusion method, and the transpiration method—that can be employed for their determination. Furthermore, it highlights the utility of computational methods like the Benson group additivity scheme for estimating the standard molar enthalpy of formation. The information presented herein is intended to be a valuable resource for researchers and professionals working with **5-Methylquinoxaline**, facilitating a deeper understanding of its energetic properties and enabling more informed applications in drug development and materials science.

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